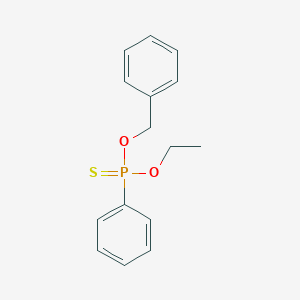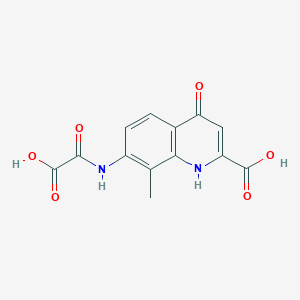
7,8-Dibromo-4,8-dimethylnon-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dibromo-4,8-dimethylnon-3-enenitrile is an organic compound with the molecular formula C11H17Br2N It is characterized by the presence of two bromine atoms, a nitrile group, and a double bond within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dibromo-4,8-dimethylnon-3-enenitrile typically involves the bromination of 4,8-dimethylnon-3-enenitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality and higher throughput.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dibromo-4,8-dimethylnon-3-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in ether for nitrile reduction.
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane for epoxidation.
Major Products Formed
Substitution: Formation of azido derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of epoxides or diols.
Aplicaciones Científicas De Investigación
7,8-Dibromo-4,8-dimethylnon-3-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7,8-Dibromo-4,8-dimethylnon-3-enenitrile involves its interaction with molecular targets through its functional groups. The bromine atoms and nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dimethylnon-3-enenitrile: Lacks the bromine atoms, resulting in different reactivity and applications.
7,8-Dichloro-4,8-dimethylnon-3-enenitrile: Contains chlorine atoms instead of bromine, leading to variations in chemical behavior and biological activity.
Uniqueness
7,8-Dibromo-4,8-dimethylnon-3-enenitrile is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atoms enhance its potential for substitution reactions and influence its interactions with biological targets.
Propiedades
Número CAS |
59664-57-2 |
|---|---|
Fórmula molecular |
C11H17Br2N |
Peso molecular |
323.07 g/mol |
Nombre IUPAC |
7,8-dibromo-4,8-dimethylnon-3-enenitrile |
InChI |
InChI=1S/C11H17Br2N/c1-9(5-4-8-14)6-7-10(12)11(2,3)13/h5,10H,4,6-7H2,1-3H3 |
Clave InChI |
GFHIYEZGKJKLMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC#N)CCC(C(C)(C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)

![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
![3-[(4S)-2,2,4-trimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B14609222.png)


![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)


